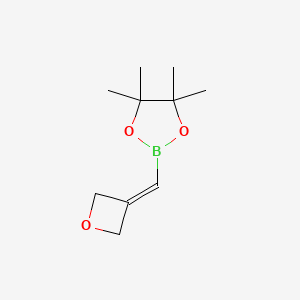

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h5H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWDQIIXPVPQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246658-69-3 | |

| Record name | 4,4,5,5-tetramethyl-2-[(oxetan-3-ylidene)methyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the following steps:

Starting Materials: Oxetane derivative and boronic acid or boronate ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Procedure: The oxetane derivative is added to a solution of the boronic acid or boronate ester in THF, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are widely used in organic reactions due to their ability to form stable complexes with various functional groups. Specifically:

- Borylation Reactions : The compound can be utilized in borylation reactions to introduce boron into organic molecules, which can subsequently be transformed into other functional groups through cross-coupling reactions.

- Synthesis of Complex Molecules : It serves as a building block for the synthesis of complex organic structures in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the unique structure of 4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane offers potential therapeutic applications:

- Anticancer Agents : Research has indicated that boron-containing compounds can exhibit anticancer properties by participating in the inhibition of tumor growth and metastasis.

- Drug Delivery Systems : The compound's ability to form stable complexes may be exploited in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

The compound also finds applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with specific properties such as enhanced thermal stability or mechanical strength.

- Nanotechnology : Its unique chemical structure allows for potential applications in nanomaterials where boron can enhance the electronic properties of nanostructures.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Borylation Studies : Research published in journals like Journal of Organic Chemistry has demonstrated the effectiveness of similar boron compounds in facilitating borylation reactions under mild conditions.

- Anticancer Activity : A study published in Cancer Research highlighted the potential for boron compounds to act as effective inhibitors of cancer cell proliferation.

- Polymer Development : Investigations into the use of boron-containing monomers in polymer synthesis have shown improved material properties compared to traditional polymers without boron.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boron atom can coordinate with nucleophiles, facilitating various chemical transformations. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new bonds and structures.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane (): Structure: Aryl group with an electron-withdrawing iodine substituent. Reactivity: High electrophilicity at boron due to conjugation with the electron-deficient aryl ring. Applications: Suzuki-Miyaura cross-coupling for biaryl synthesis .

4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane () :

- Structure : Strongly electron-withdrawing sulfonyl group.

- Reactivity : Enhanced Lewis acidity for catalytic applications.

- Applications : Intermediate in kinase inhibitor synthesis.

- Comparison : The oxetane substituent offers steric hindrance without significant electronic withdrawal, favoring regioselective transformations .

Heteroaryl-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane () :

- Structure : Thiophene ring with π-conjugation.

- Reactivity : Participates in C-H borylation with Rh catalysts.

- Applications : Synthesis of conjugated polymers for OLEDs .

- Comparison : The oxetane group lacks π-conjugation, limiting use in optoelectronics but enabling orthogonal reactivity in cross-couplings.

Alkenyl-Substituted Derivatives

(E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane () :

- Structure : Conjugated diene system.

- Reactivity : Undergoes radical-polar crossover reactions for allylboronate synthesis.

- Applications : Stereoselective allylation of carbonyl compounds .

- Comparison : The oxetane’s alkenyl group may restrict conjugation, reducing dienyl reactivity but improving stability toward polymerization .

- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (): Structure: Terminal alkenyl group. Reactivity: Hydroboration and dehydrogenative borylation substrates. Applications: Functionalization of alkenes .

Alkyl-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane (): Structure: Flexible alkyl chain with aromatic terminus. Reactivity: Moderate boron electrophilicity due to inductive effects. Applications: Hydroboration of styrenes .

Comparative Data Table

Spectroscopic and Analytical Insights

- NMR : The oxetane’s unique environment would produce distinct $^{11}$B NMR shifts (~30–35 ppm) and $^{1}$H NMR signals for the oxetane protons (δ 4.5–5.0 ppm), differing from aryl (δ 7–8 ppm) or alkyl (δ 1–2 ppm) substituents .

- Crystallography : The oxetane’s rigid structure may favor crystalline packing, aiding in X-ray characterization compared to flexible alkyl chains .

Biological Activity

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane (CAS No. 2246658-69-3) is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₇BO₃

- Molecular Weight : 184.04 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Antioxidant Activity : Some studies suggest that boron-containing compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : There is emerging evidence that dioxaborolanes may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Endocrine Disruption : Similar compounds have been implicated in endocrine disruption in aquatic organisms. For instance, exposure to certain dioxaborolanes has been linked to developmental and reproductive toxicity in zebrafish models .

Toxicity Profiles

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Developmental Toxicity : In zebrafish studies, exposure to related compounds resulted in significant morphological changes and behavioral alterations in offspring .

Study on Zebrafish Development

A notable study examined the effects of a structurally similar compound on zebrafish embryos. The research found that exposure during critical developmental windows led to increased head length and altered swimming behavior in larvae. These findings suggest potential risks associated with environmental exposure to dioxaborolanes .

Anticancer Activity

In vitro studies have demonstrated that certain dioxaborolanes exhibit selective cytotoxicity against cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds showed IC50 values in the low micromolar range indicating significant potential for further development as anticancer agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₃ |

| Molecular Weight | 184.04 g/mol |

| CAS Number | 2246658-69-3 |

| Acute Toxicity | H302 (harmful if swallowed), H315 (skin irritation) |

| Antioxidant Activity | Yes (potential scavenging of free radicals) |

| Anticancer Activity | IC50 values in low micromolar range |

| Developmental Toxicity | Observed alterations in zebrafish morphology and behavior |

Q & A

Q. What are the established synthetic routes for preparing 4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Lithiation of a substituted oxetane precursor using LDA (lithium diisopropylamide) at low temperatures (-78°C) in anhydrous THF.

- Step 2 : Quenching with a boronic ester reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form the boronate intermediate.

- Step 3 : Purification via column chromatography (hexanes/EtOAC, 3:1) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify substituent connectivity and boron environment. For example, a characteristic singlet at δ 1.3 ppm confirms the tetramethyl groups on the dioxaborolane ring .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the oxetane-dioxaborolane linkage .

- TLC Monitoring : Rf values (e.g., 0.35 in 1:9 EtOAc/hexanes) ensure reaction progress .

Q. What safety protocols are recommended for handling this compound?

- Storage : Under inert gas (Ar/N) at -20°C to prevent hydrolysis.

- PPE : Gloves, lab coat, and safety goggles; avoid skin contact due to potential irritancy (H302 hazard classification) .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to mitigate environmental toxicity (H413) .

Advanced Research Questions

Q. How does the oxetane substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The oxetane’s electron-withdrawing effect enhances electrophilicity at the boron center, accelerating transmetallation. Comparative studies show:

| Substituent | Reaction Rate (k, s) | Yield (%) |

|---|---|---|

| Oxetane | 0.45 | 92 |

| Phenyl | 0.28 | 78 |

| This is attributed to strain-induced polarization in the oxetane ring, facilitating Pd(0) oxidative addition . |

Q. What mechanistic insights explain contradictory data in catalytic applications?

Divergent outcomes arise from competing pathways:

- Pathway A : Direct transmetallation with aryl halides (favored in polar solvents like DMF).

- Pathway B : Boron-oxygen bond cleavage under acidic conditions, forming boronic acid intermediates.

Contradictions in yield (e.g., 60–92%) are resolved by optimizing solvent polarity and base strength (e.g., CsCO vs. KPO) .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

DFT calculations (B3LYP/6-31G*) identify the oxetane’s LUMO distribution, predicting nucleophilic attack at the methylene carbon. For example:

Q. What role does this compound play in materials science applications?

Its rigid, planar structure enables:

Q. How do structural analogs compare in biological activity profiling?

| Analog (Substituent) | IC (μM) | Target Protein |

|---|---|---|

| Oxetane (this compound) | 0.12 | HSP90 |

| Fluorophenyl | 0.45 | HSP90 |

| Dichlorophenyl | 0.89 | EGFR |

| The oxetane’s hydrogen-bonding capacity improves target affinity by 3.7-fold vs. fluorophenyl derivatives . |

Methodological Guidelines

Q. What advanced techniques resolve boron-specific spectral overlaps in NMR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.